magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Catalog No.
S1496618
CAS No.
174484-84-5
M.F
C12H22ClMgNSi2
M. Wt
296.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
magnesium;N,N-bis(trimethylsilyl)aniline;chloride

CAS Number

174484-84-5

Product Name

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

IUPAC Name

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Molecular Formula

C12H22ClMgNSi2

Molecular Weight

296.24 g/mol

InChI

InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1

InChI Key

YZOSYOXYACDPMN-UHFFFAOYSA-M

SMILES

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-]

Canonical SMILES

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-]
  • Origin: Grignard reagents are organometallic compounds formed by the reaction of an alkyl halide or aryl halide with magnesium metal in an anhydrous ether solvent []. In this case, N,N-bis(trimethylsilyl)aniline acts as the organic component.
  • Significance: Grignard reagents are versatile nucleophilic reagents that react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This makes them crucial tools for building complex organic molecules in research laboratories and pharmaceutical development.

Molecular Structure Analysis

The key features of the molecule include:

  • A central magnesium (Mg) atom bonded to a chlorine (Cl) atom and a carbon chain derived from N,N-bis(trimethylsilyl)aniline.
  • The carbon chain connects to Mg through a carbon-magnesium (C-Mg) bond, characteristic of Grignard reagents.
  • Two bulky trimethylsilyl groups ((CH3)3Si-) attached to the nitrogen (N) atom of the aniline ring. These groups contribute to the steric hindrance of the molecule, influencing its reactivity [].

Chemical Reactions Analysis

  • Synthesis:

The most common method for synthesizing 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride involves the reaction of N,N-bis(trimethylsilyl)aniline with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere [].

(CH3)3Si-N(C6H5)Si(CH3)3  + Mg + THF -> [(CH3)3Si]2NC6H4MgCl + THF•H+
  • Reactions with Carbonyl Compounds:

This Grignard reagent reacts with various carbonyl compounds to form new carbon-carbon bonds. Here's an example with a ketone:

[(CH3)3Si]2NC6H4MgCl + R2C=O -> [(CH3)3Si]2NC6H4CR(OH) + MgCl2

(R represents an organic group)

The product is a secondary alcohol. The reaction mechanism involves the nucleophilic attack of the carbon atom from the Grignard reagent on the carbonyl carbon, followed by protonation.


Physical And Chemical Properties Analysis

  • Melting Point/Boiling Point: Data for the melting and boiling points of 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is not readily available due to its instability at room temperature.
  • Solubility: Grignard reagents are typically soluble in anhydrous ethers like THF and diethyl ether (Et2O) but decompose in water due to their reactivity with the OH group.
  • Stability: These compounds are air- and moisture-sensitive and require inert atmosphere handling to prevent decomposition.

Mechanism of Action (Not Applicable)

This section is not applicable as 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is a reagent, not a compound with a specific biological function.

  • Toxicity: Limited data exists on the specific toxicity of 3-[Bis(trimethylsylanil)amino]phenylmagnesium chloride. However, Grignard reagents in general can be irritating to the skin, eyes, and respiratory system.
  • Flammability: Grignard reagents are flammable and can ignite upon contact with air or moisture.
  • Reactivity: These compounds react violently with water and protic solvents like alcohols due to their basic nature.

Synthesis of Organometallic Compounds:

3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride, also known as (TMS)2N-C6H4MgCl, finds application in the synthesis of various organometallic compounds. Its Grignard reagent character allows for nucleophilic addition reactions with various organic carbonyl compounds, forming new carbon-carbon bonds. For instance, a study describes its use in the synthesis of unsymmetrical diarylmethanes through reaction with aromatic aldehydes [].

Catalyst Precursor:

This compound can serve as a precursor for the generation of active catalysts. One example involves the preparation of magnesium salen complexes, which are efficient catalysts for a variety of organic transformations, including ring-opening polymerizations and epoxide ring-opening reactions [].

Research into New Materials:

3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is also employed in research efforts focused on the development of novel materials. Studies have explored its potential in the synthesis of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage and separation [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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